7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
“7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the CAS Number: 77493-88-0 . It has a molecular weight of 229.67 .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazolo and a pyrimidine ring . The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 109-110 degrees Celsius . It’s also mentioned that the compound is stored at room temperature .Scientific Research Applications
7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound has been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antifungal properties. Additionally, this compound has been used as a building block for the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which 7-chloro-2-phenylpyrazolo[1,5-a]pyrimidine belongs, have been reported to exhibit antifungal activities against phytopathogenic fungi .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines can inhibit the growth of certain fungi
Biochemical Pathways
It is known that pyrazolo[1,5-a]pyrimidines can inhibit the growth of certain fungi , suggesting that they may interfere with the biochemical pathways essential for fungal growth and survival.
Result of Action
It is known that pyrazolo[1,5-a]pyrimidines can inhibit the growth of certain fungi , suggesting that they may induce cellular changes that inhibit fungal growth.
Advantages and Limitations for Lab Experiments
One of the major advantages of 7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine is its versatility. This compound can be easily synthesized and modified to obtain various derivatives with different biological activities. Additionally, this compound can be easily incorporated into various drug delivery systems, such as liposomes, to enhance its efficacy. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which can limit its application in certain experiments.
Future Directions
There are various future directions for the research on 7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine. One of the major directions is the development of novel derivatives with improved efficacy and selectivity. Additionally, the application of this compound in drug delivery systems, such as nanoparticles, is an area of active research. Furthermore, the investigation of the mechanism of action of this compound and its interaction with cellular targets is an important direction for future research.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound exhibits a wide range of biological activities and has been extensively studied for its pharmacological properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
properties
IUPAC Name |
7-chloro-2-phenylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-6-7-14-12-8-10(15-16(11)12)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBKLZMBPAYZDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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